molecular formula C17H14ClFN2OS B2792121 (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone CAS No. 851808-21-4

(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone

Cat. No.: B2792121
CAS No.: 851808-21-4
M. Wt: 348.82
InChI Key: TYVLENUIOKMKOR-UHFFFAOYSA-N
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Description

(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone is a synthetic chemical scaffold of significant interest in advanced research applications, particularly within medicinal chemistry and agrochemical discovery. This compound features a 4,5-dihydro-1H-imidazole (imidazoline) core, a privileged structure in drug design, which is functionalized with a 3-chlorobenzylthio group and a 2-fluorobenzophenone moiety. The strategic incorporation of chlorine and fluorine atoms is a common practice in lead optimization, as these halogens can profoundly influence a molecule's bioavailability, metabolic stability, and binding affinity to biological targets . Compounds bearing the 4,5-dihydro-1H-imidazole nucleus and analogous halogenated benzylthio substituents have been investigated for their potential biological activities. Research on similar molecular architectures suggests this compound is a valuable candidate for screening against infectious diseases, given the critical need for new antibacterial agents to combat multidrug-resistant pathogens . Furthermore, the structural motifs present in this reagent are analogous to those explored in the development of novel fungicidal agents, indicating its potential utility in agricultural science for the protection of crops . Its primary research value lies in its role as a versatile building block for structure-activity relationship (SAR) studies, enabling researchers to elucidate the pharmacophore elements required for activity against specific enzymes or cellular pathways. This compound is intended for use in biological screening assays, hit-to-lead optimization campaigns, and as a key intermediate in the synthesis of more complex chemical libraries. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN2OS/c18-13-5-3-4-12(10-13)11-23-17-20-8-9-21(17)16(22)14-6-1-2-7-15(14)19/h1-7,10H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYVLENUIOKMKOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the following steps:

    Formation of the 3-chlorobenzylthiol intermediate: This can be achieved by reacting 3-chlorobenzyl chloride with sodium hydrosulfide under basic conditions.

    Synthesis of the imidazole ring: The imidazole ring can be synthesized by reacting glyoxal with ammonia and formaldehyde.

    Coupling reaction: The 3-chlorobenzylthiol intermediate is then reacted with the imidazole derivative in the presence of a base to form the desired compound.

    Introduction of the fluorophenyl group: This step involves the reaction of the intermediate with 2-fluorobenzoyl chloride under Friedel-Crafts acylation conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical modifications allows for the design of analogs with improved pharmacokinetic and pharmacodynamic profiles.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs differ in substituents on the imidazole ring and the methanone-linked aryl group. Key comparisons include:

(5-Bromo-2-furyl){2-[(3-fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}methanone (): Differences: Replaces the 2-fluorophenyl group with a 5-bromo-2-furyl moiety and uses a 3-fluorobenzylthio substituent instead of 3-chlorobenzylthio. Implications: The furyl group introduces oxygen-based heteroaromaticity, which may alter electronic properties and hydrogen-bonding capacity. Bromine’s larger atomic radius compared to chlorine could affect steric interactions in biological targets .

2-Aryl-4-benzoyl-imidazole Derivatives ():

  • Examples :

  • (2-Aryl-1H-imidazol-4-yl)methanone derivatives with substituents like phenyl, trifluoromethyl, or thiophene.
  • 1,2,4,5-Tetrasubstituted imidazoles with halogenated aryl groups (e.g., 4-chlorophenyl). Differences: Fully aromatic imidazole cores (vs. 4,5-dihydroimidazole) and varied substituent patterns.

Salternamide E and Marine Actinomycete Derivatives (): Differences: Natural products with complex macrocyclic or polyketide structures vs. synthetic imidazole-based methanones. Implications: Synthetic derivatives prioritize tunable halogenation for targeted bioactivity, whereas natural compounds often rely on diverse functional groups (e.g., alcohols, ketones) for ecological interactions .

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Potential Bioactivity Reference
Target Compound 4,5-Dihydroimidazole 3-Chlorobenzylthio, 2-fluorophenyl Not reported (inferred: antimicrobial/antiproliferative) -
(5-Bromo-2-furyl)[...]methanone () 4,5-Dihydroimidazole 3-Fluorobenzylthio, 5-bromo-2-furyl Unknown
2-(4-Chlorophenyl)-1,4,5-triphenyl-1H-imidazole Aromatic Imidazole 4-Chlorophenyl, phenyl Antiproliferative
Salternamide E () Macrocyclic Hydroxyl, ketone, alkyl chains Antibacterial

Q & A

Q. What are the key steps and optimization strategies for synthesizing (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone?

  • Methodological Answer : Synthesis involves three critical steps:

Imidazole Ring Formation : Cyclohexanone and thiourea are condensed under acidic conditions to form the dihydroimidazole core .

Thioether Linkage : 3-Chlorobenzyl chloride reacts with the imidazole intermediate in the presence of a base (e.g., K₂CO₃) to introduce the thioether group. Solvent choice (e.g., DMF) and temperature (60–80°C) are optimized to enhance yield .

Coupling with 2-Fluorophenyl Methanone : A palladium-catalyzed cross-coupling or nucleophilic acyl substitution attaches the 2-fluorophenyl ketone moiety. Catalysts like Pd(PPh₃)₄ and ligands improve regioselectivity .
Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization ensures >95% purity. Reaction progress is monitored by TLC and NMR .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are most reliable?

  • Methodological Answer : Structural elucidation combines:
  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., 3-chlorobenzyl thioether at δ 3.8–4.2 ppm, fluorophenyl ketone carbonyl at ~190 ppm) .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and 650–750 cm⁻¹ (C-S bond) validate functional groups .
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ matches the theoretical mass (e.g., m/z 389.05 for C₁₇H₁₄ClFN₂OS) .
  • X-ray Crystallography : Single-crystal analysis (using SHELXL ) resolves bond angles and dihedral angles, critical for confirming stereochemistry .

Q. What reaction mechanisms govern the stability and reactivity of the thioether and imidazole moieties?

  • Methodological Answer :
  • Thioether Oxidation : The sulfur atom undergoes oxidation with H₂O₂ or mCPBA to form sulfoxides/sulfones. Kinetics are studied via UV-Vis or LC-MS to assess oxidative stability .
  • Imidazole Ring Reactivity : Protonation at N3 (pKa ~6.5) affects nucleophilic substitution. Isotopic labeling (e.g., ¹⁵N) tracks tautomerization and ring-opening reactions .
  • Ketone Reactivity : The methanone group participates in Grignard additions or reductions (NaBH₄/LiAlH₄), monitored by in situ FTIR .

Advanced Research Questions

Q. How does structure-activity relationship (SAR) analysis guide the optimization of this compound's biological activity?

  • Methodological Answer : SAR studies involve:
  • Substituent Variation : Compare 3-chlorobenzyl vs. 4-fluorobenzyl thioethers to assess steric/electronic effects on enzyme inhibition (e.g., IC₅₀ shifts in kinase assays) .
  • Fluorophenyl Position : 2-fluorophenyl vs. 3-fluorophenyl analogs are tested for metabolic stability (CYP450 assays) and logP (HPLC) to optimize pharmacokinetics .
  • Imidazole Saturation : Dihydroimidazole (4,5-dihydro) vs. fully unsaturated imidazole derivatives are evaluated for conformational rigidity via molecular docking .

Q. How should researchers resolve contradictions in bioactivity data (e.g., IC₅₀ variability across studies)?

  • Methodological Answer : Contradictions arise from:
  • Purity Issues : Validate compound purity (>98%) via HPLC-UV/ELSD and elemental analysis .
  • Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays) and control for solvent effects (DMSO <0.1%) .
  • Target Selectivity : Perform counter-screens against related enzymes (e.g., EGFR vs. HER2) to rule off-target effects .

Q. What crystallographic strategies are recommended for determining the compound's 3D structure?

  • Methodological Answer :
  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data. Cryocooling (100 K) minimizes crystal decay .
  • Refinement with SHELXL : Apply anisotropic displacement parameters and restrain bond lengths/angles. Twin refinement corrects for pseudo-merohedral twinning .
  • Hydrogen Bonding Analysis : Identify key interactions (e.g., N-H···O=C) using Mercury software to correlate packing with solubility .

Q. How can the compound's pharmacokinetic profile be improved through structural modifications?

  • Methodological Answer :
  • LogP Optimization : Introduce polar groups (e.g., -OH, -NH₂) to reduce logP from ~3.5 to 2.0–2.5, enhancing aqueous solubility (measured by shake-flask method) .
  • Metabolic Stability : Replace labile thioethers with sulfones or incorporate deuterium at metabolic hotspots (e.g., benzyl position) to prolong half-life (tested in microsomal assays) .
  • Bioisosteric Replacement : Swap fluorophenyl with pyridyl rings to maintain target affinity while improving oral bioavailability (Caco-2 permeability assay) .

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